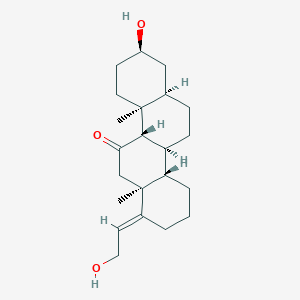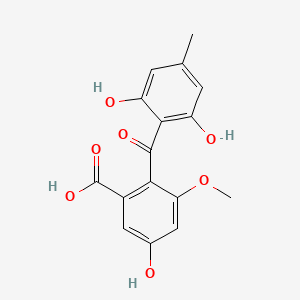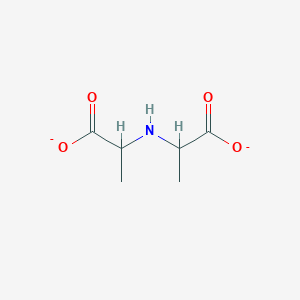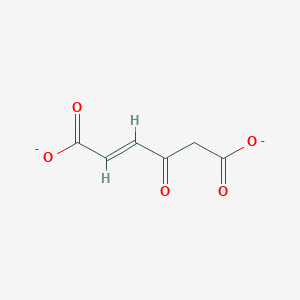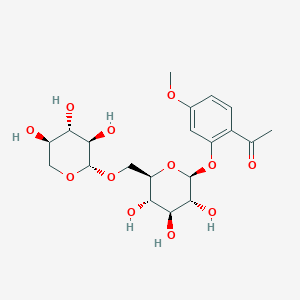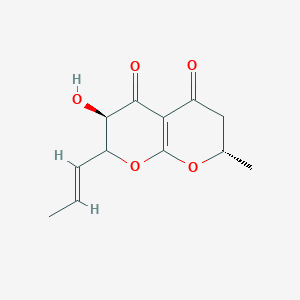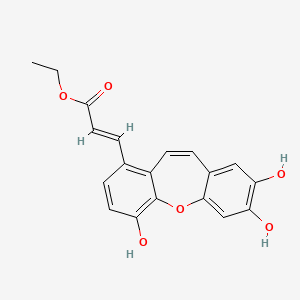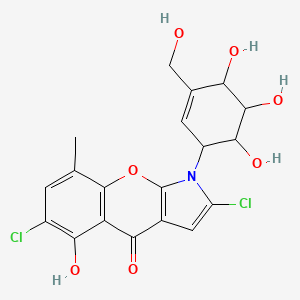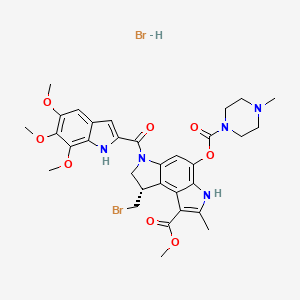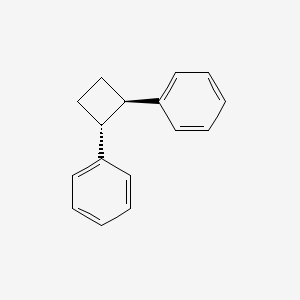
trans-1,2-Diphenylcyclobutane
Vue d'ensemble
Description
Trans-1,2-Diphenylcyclobutane is a chemical compound with the formula C16H16 . It is a cyclobutane where two phenyl groups are connected to the cyclobutane skeleton . It is also known by other names such as (2-Phenylcyclobutyl)benzene, (E)-; Cyclobutane, 1,2-diphenyl, trans .
Synthesis Analysis
A new reaction scheme for obtaining cis and trans 1,2-diphenylcyclobutane has been described . The synthesis involves the use of 1H-NMR at 600 MHz, where full spectral assignment was made for both isomers, obtaining all J coupling constants and chemical shifts .Molecular Structure Analysis
The molecular structure of trans-1,2-Diphenylcyclobutane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 34 bonds. There are 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 1 four-membered ring, and 2 six-membered rings .Chemical Reactions Analysis
The chemical reactions of trans-1,2-Diphenylcyclobutane have been studied using 1H-NMR at 600 MHz . The NMR results on cis and trans 1,2-diphenylcyclobutane are compared with the vicinal coupling constants obtained by the Barfield–Smith equations from the literature internal and dihedral angles of cyclobutane .Physical And Chemical Properties Analysis
Trans-1,2-Diphenylcyclobutane is a white crystalline solid with a density of approximately 1.11 g/cm³ . It is slightly soluble in water and soluble in organic solvents such as ethanol, ether, and dichloromethane .Applications De Recherche Scientifique
Structural and NMR Analysis
A significant application of trans-1,2-diphenylcyclobutane is in the field of nuclear magnetic resonance (NMR) and structural chemistry. Researchers have used NMR to analyze the structural properties of both cis and trans isomers of 1,2-diphenylcyclobutane, focusing on coupling constants and chemical shifts. This analysis offers insights into the conformational preferences of these compounds, with the trans isomer showing a preference for the phenyls in pseudo-di-equatorial positions (Raza et al., 1998).
Estrogenic Activity Studies
In biological studies, trans-1,2-diphenylcyclobutane (TCB) has been investigated for its estrogenic activity following metabolic activation. Research showed that TCB exhibited estrogenic activity when incubated with liver microsomes from phenobarbital-treated rats, leading to the formation of a metabolite with significant estrogenic activity. This study provides valuable information on the bioactive transformation of TCB (Kitamura et al., 2002).
Photochemical Reactions in Aromatic Compounds
trans-1,2-Diphenylcyclobutane also plays a role in photochemistry, particularly in the study of aromatic compounds. Researchers have explored the photosensitized reactions of diarylcyclobutanes, including trans-1,2-diphenylcyclobutane, using various aromatic nitriles and chloranil. These studies contribute to understanding the steric and electronic requirements in reactions associated with charge-transfer and excitation-resonance contributions (Pac et al., 1986).
Stereoconfiguration and Optical Resolution
The stereoconfiguration of trans-1,2-diphenylcyclobutane and related compounds has been a subject of interest. Studies have involved the optical resolution of enantiomers and examination of intramolecular interactions, such as excimer formation, which provides insights into the stereochemical properties of these molecules (Mizuno & Otsuji, 1986).
Excited-State Dynamics in Photoisomerization
Research into the excited-state dynamics of cis-stilbene has included the study of 1,2-diphenylcyclobutane (DPC-4) due to its structural similarity. This research is crucial for understanding the dynamics leading to photocyclization in cis-stilbene and related compounds, shedding light on the processes occurring in excited states and potential applications in photochemical reactions (Frederick et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
[(1R,2R)-2-phenylcyclobutyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERGGMDNGDDGPI-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201034434 | |
| Record name | trans-1,2-Diphenylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Diphenylcyclobutane | |
CAS RN |
20071-09-4 | |
| Record name | 1,2-Diphenylcyclobutane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020071094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Diphenylcyclobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201034434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIPHENYLCYCLOBUTANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NXD7K68B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



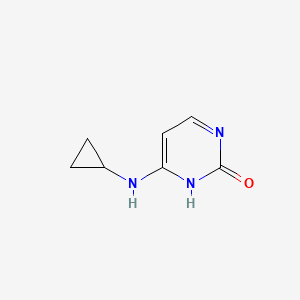
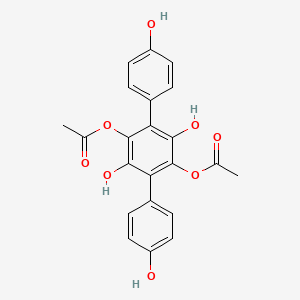
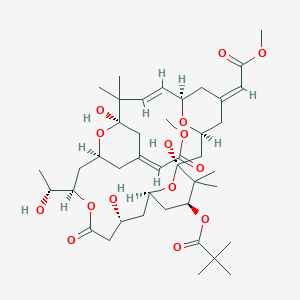
![[(1S,3S,5R,6S)-8-methyl-6-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1247323.png)

